molecular formula C9H8ClNO4 B2479842 Methyl 3-(chloromethyl)-5-nitrobenzoate CAS No. 142320-39-6

Methyl 3-(chloromethyl)-5-nitrobenzoate

Cat. No.: B2479842
CAS No.: 142320-39-6
M. Wt: 229.62
InChI Key: SOYXACQYGFPAPD-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “Methyl 3-(chloromethyl)-5-nitrobenzoate” can be inferred from its name. It likely contains a benzene ring (from the “benzoate” part), attached to a carboxylate group that is esterified with a methyl group. The benzene ring is substituted at the 3-position with a chloromethyl group and at the 5-position with a nitro group .

Scientific Research Applications

Detection and Quantification in Pharmaceutical Analysis

Methyl 3-(chloromethyl)-5-nitrobenzoate, as well as similar compounds, have been studied for their role as genotoxic impurities in pharmaceutical substances. Gaddam et al. (2020) developed and validated an HPLC method for the simultaneous detection and quantification of several related nitrobenzoate compounds, including methyl 2-(chloromethyl)-3-nitrobenzoate, in lenalidomide drug substance. This highlights the compound's importance in ensuring drug purity and safety (Gaddam et al., 2020).

Synthesis of Agrochemicals

Chen Yi-fen et al. (2010) described a synthesis process where 3-Methyl-2-nitrobenzoic acid, a closely related compound, was used in a series of reactions to synthesize chlorantraniliprole, an agrochemical. This process involves esterification, reduction, chlorination, and aminolysis, demonstrating the compound's potential application in agricultural chemical production (Chen Yi-fen et al., 2010).

Role in Synthesis of Organic Compounds

Crozet et al. (1985) studied 1-Methyl-2-chloromethyl-5-nitroimidazole, a compound similar to this compound, which reacts with tertiary nitronate anions to yield 1-methyl-5-nitro-imidazoles. These compounds have significant applications in organic chemistry, including the synthesis of other complex molecules (Crozet et al., 1985).

Environmental Analysis and Safety

Alder et al. (1978) investigated the residues of sodium 5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoate, a structurally similar compound, on various substances like soybeans, milk, and liver. This study is crucial for understanding the environmental impact and safety of such compounds (Alder et al., 1978).

Chemical Synthesis and Crystal Structure Analysis

Wang and Shi (2011) explored the synthesis and crystal structure of a silver(I) complex involving 5-Chloro-2-nitrobenzoic acid, again highlighting the role of structurally similar compounds in advanced chemical synthesis and analysis (Wang & Shi, 2011).

Mechanism of Action

The mechanism of action would depend on the specific context in which “Methyl 3-(chloromethyl)-5-nitrobenzoate” is used. For instance, in a synthetic chemistry context, the chloromethyl group could act as an alkylating agent .

Safety and Hazards

Chloromethyl ethers are known to be hazardous. They are flammable, and their vapors can cause severe irritation of the skin, eyes, and respiratory tract. They are also very toxic by inhalation and may be toxic by ingestion or skin absorption .

Future Directions

The future directions for “Methyl 3-(chloromethyl)-5-nitrobenzoate” would depend on its specific applications. For instance, if it’s used as an intermediate in organic synthesis, future research might focus on developing safer, more efficient synthesis methods or exploring new reactions .

Properties

IUPAC Name

methyl 3-(chloromethyl)-5-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO4/c1-15-9(12)7-2-6(5-10)3-8(4-7)11(13)14/h2-4H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOYXACQYGFPAPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)CCl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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